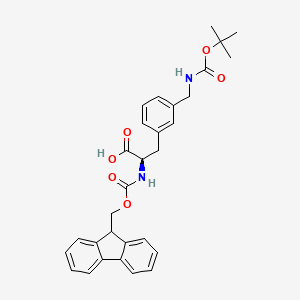

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring three critical functional groups:

Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .

Boc (tert-butoxycarbonyl)-protected aminomethylphenyl substituent: The Boc group provides stable protection for the amine, which is acid-labile and orthogonal to Fmoc in SPPS .

Propanoic acid backbone: The carboxylic acid moiety enables conjugation to resins or other molecules during synthesis .

Molecular Formula: C₃₀H₃₂N₂O₆

Molecular Weight: 516.58 g/mol .

Applications: Primarily used as a building block in peptide synthesis, particularly for introducing protected amine functionalities into peptide chains.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDODPHMWMJCQ-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428048 | |

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217665-54-7 | |

| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-D-3-Aminomethylphe(Boc), also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid, is primarily used as a protecting group for amines in organic synthesis. The primary targets of this compound are the amine groups that need to be protected during the synthesis process.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The stability of the compound under various conditions (eg, temperature, pH) is crucial for its effective use in synthesis.

Result of Action

The primary result of the action of Fmoc-D-3-Aminomethylphe(Boc) is the protection of amine groups during synthesis, allowing for selective reactions to occur at other sites in the molecule. After the necessary reactions have taken place, the Fmoc group can be removed, revealing the original amine group.

Action Environment

The action of Fmoc-D-3-Aminomethylphe(Boc) is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . The Fmoc group is base-labile, meaning it can be removed under basic conditions. Therefore, the pH of the environment can significantly influence the stability of the Fmoc group. Additionally, the compound is sensitive to moisture and heat.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, commonly referred to as Fluorenyl derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fluorenyl group, which is known for its hydrophobic properties, and various functional groups that enhance its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 457.54 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₉N₂O₅ |

| Molecular Weight | 457.54 g/mol |

| CAS Number | 118488-18-9 |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Purity | ≥ 96% |

Enzyme Inhibition

Research indicates that compounds similar to the Fluorenyl derivative exhibit significant enzyme inhibition properties. For instance, studies on related fluorene derivatives have shown effective inhibition against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid biosynthesis . The fluorenyl moiety may facilitate binding to hydrophobic pockets in these enzymes.

Antimicrobial Properties

Fluorenyl derivatives have been evaluated for their antimicrobial activities against various pathogens. The fluorenone core structure is associated with diverse pharmacological actions, including antibacterial and antifungal properties. In one study, new O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound involves:

- Binding Interactions : The fluorenyl group enhances binding affinity through hydrophobic interactions.

- Enzyme Modulation : By interacting with active sites via hydrogen bonding or π-π stacking, it modulates enzyme activity leading to biological effects such as inhibition of bacterial growth or enzyme activity .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various fluorenone derivatives, this compound showed notable activity against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Inhibition of Mycobacterium tuberculosis

Another significant finding is the compound's effectiveness against Mycobacterium tuberculosis strains. In vitro assays revealed that the compound inhibited the growth of multi-drug-resistant strains by targeting the InhA enzyme pathway . This positions it as a candidate for further development in tuberculosis treatment.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy:

The Fmoc group serves as a protective moiety for amino acids during peptide synthesis. The use of this compound allows for the selective protection of amines, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions makes it particularly advantageous for synthesizing complex peptides where multiple functional groups are present.

Applications in Drug Development:

Peptides synthesized using (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid have been explored for their potential therapeutic effects. For instance, studies have shown that peptides incorporating fluorenylmethoxycarbonyl derivatives exhibit enhanced stability and bioactivity, making them suitable candidates for drug development targeting various diseases, including cancer and infectious diseases .

Medicinal Chemistry

Antiparasitic Activity:

Recent research has identified compounds related to the fluorenylmethoxycarbonyl scaffold as effective inhibitors against specific biological targets, such as falcipain 2, an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. The derivatives exhibit selective inhibition with minimal cytotoxicity towards human cells, indicating their potential as lead compounds in antimalarial drug discovery .

Targeted Drug Delivery:

The structural characteristics of this compound allow for modifications that can enhance solubility and permeability. This makes it a promising candidate for developing targeted drug delivery systems that can improve the therapeutic index of existing drugs by minimizing side effects while maximizing efficacy.

Biochemical Research

Enzyme Inhibition Studies:

The compound has been utilized in studies investigating enzyme inhibition mechanisms. For example, its derivatives have been employed to explore binding affinities and inhibition kinetics against various proteases, which are vital in numerous biological processes . Such studies contribute to understanding disease mechanisms and developing new therapeutic strategies.

Structural Biology Applications:

In structural biology, the compound's ability to form stable complexes with proteins makes it useful in crystallization studies. The incorporation of fluorenylmethoxycarbonyl derivatives can improve the quality of protein crystals, facilitating X-ray crystallography efforts aimed at elucidating protein structures .

Comparison with Similar Compounds

Positional Isomerism in Aromatic Substitution

- Target Compound: Boc-protected aminomethyl group at the 3-position of the phenyl ring.

- Analog from : Boc-protected aminomethyl group at the 4-position of the phenyl ring. Impact: Positional isomerism alters steric and electronic properties. The 3-substituted derivative may exhibit distinct conformational flexibility compared to the 4-substituted analog, influencing peptide backbone geometry and interaction with enzymes or receptors .

Halogen-Substituted Analogs

- Analog from : Features 3,5-difluorophenyl instead of the Boc-aminomethylphenyl group. Impact: Fluorine atoms increase lipophilicity and metabolic stability, making this analog suitable for applications requiring enhanced membrane permeability. However, the absence of the Boc-amine limits its utility in stepwise SPPS .

tert-Butoxy Phenyl Derivatives

- Analog from : Contains a tert-butoxyphenyl group and methylamino substitution. Molecular Weight: 473.56 g/mol.

Fluorescent Ligand Derivatives

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.